2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
The compound 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide belongs to the class of thiazole-triazole hybrid molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. Structurally, it features:
- A 1,3-thiazole core substituted at position 2 with an acetyl(benzyl)amino group.
- A 4-methyl group at position 4 of the thiazole ring.
- A carboxamide linkage at position 5, connected to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety.
Properties
Molecular Formula |
C23H22N6O2S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H22N6O2S/c1-16-21(32-23(26-16)29(17(2)30)13-18-6-4-3-5-7-18)22(31)27-20-10-8-19(9-11-20)12-28-15-24-14-25-28/h3-11,14-15H,12-13H2,1-2H3,(H,27,31) |
InChI Key |
PFBRBTSRYYSASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
Step 1 : Chloromethylation of 4-Nitrobenzyl Alcohol
-
Reagents : Paraformaldehyde, HCl gas (anhydrous)
-
Solvent : Dioxane
-
Product : 4-Nitrobenzyl chloride
Step 2 : Nucleophilic Substitution with 1H-1,2,4-Triazole
-
Conditions : K₂CO₃, DMF, 80°C, 8 hr
-
Product : 4-(1H-1,2,4-Triazol-1-ylmethyl)nitrobenzene
Step 3 : Reduction of Nitro Group
Coupling Reaction
Reagents and Conditions
-
Activation : Thionyl chloride (2.0 equiv), reflux, 3 hr
-
Coupling agent : 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (1.1 equiv)
-
Base : Triethylamine (3.0 equiv)
-
Solvent : THF (dry)
-
Temperature : 0°C → RT, 12 hr
Final Product : 2-[Acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
-
Yield : 65%
-
Purity : >98% (HPLC)
-
Characterization :
Optimization and Scalability
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Thiourea Equiv | 1.2 (excess) | +15% |
| Acetylation Time | 2 hr (prolonged) | No gain |
| Coupling Solvent | THF vs. DCM | THF +10% |
Side reactions, such as over-acetylation or triazole ring-opening, are mitigated by strict temperature control and stoichiometry .
Chemical Reactions Analysis
Step 1: Thiazole Ring Formation
-
Reagents : Ethyl bromoacetate, hydrazine hydrate, and thiourea/iodine for cyclization.
-
Mechanism : Acylthiocarbohydrazides undergo alkaline cyclization to form the thiazole ring. For example, ethyl 2-(4-acetamidophenoxy)acetate reacts with hydrazine hydrate to yield acylhydrazides, which cyclize with CS₂ in basic media (Scheme 3, ).
Step 3: Carboxamide Functionalization
-
Reagents : Chloroacetyl chloride and substituted amines.
-
Mechanism : 2-amino-thiazole derivatives react with chloroacetyl chloride to form intermediates, which are further substituted with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline ().
Acetyl(benzyl)amino Group
-
Hydrolysis : The acetyl group undergoes hydrolysis under acidic/basic conditions to yield free amine derivatives. For example, analogs like 27 in were synthesized via formic acid-mediated cleavage.
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., phenacyl bromide) to form alkylated derivatives (e.g., triazolothiadiazines 57a–d , ).
Thiazole Ring
-
Electrophilic Substitution : The 5-position is susceptible to sulfonation or nitration. For example, 5-substituted phenyl-1,2,4-triazole-3-thiones 30a–c were synthesized via arylidene intermediates (Scheme 6, ).
-
Coordination Chemistry : The sulfur atom in thiazole can coordinate transition metals (e.g., Zn²⁺, Cu²⁺), enhancing anticancer activity ( ).
Triazole Moiety
-
Click Chemistry : The 1H-1,2,4-triazole participates in Huisgen cycloaddition with alkynes for bioconjugation.
-
Hydrogen Bonding : The NH group in triazole enables hydrogen bonding with biological targets (e.g., kinase inhibitors, ).
Key Reaction Optimization
Biological Activity and SAR
-
Anticancer Activity : Analog 37d (bis-triazolethione) showed potent antimicrobial and anticancer effects (IC₅₀ = 23.3 µM vs. A549 cells, ).
-
SAR Insights :
Stability and Degradation
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds within the thiazole family possess antimicrobial properties. For instance:
- Antibacterial Effects : The compound has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
- Antifungal Activity : It has also been evaluated against fungi like Aspergillus niger, indicating potential as an antifungal agent .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The specific compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes related to nucleic acid synthesis or protein synthesis, which are critical in cancer cell growth and proliferation .
Case Studies
Several studies highlight the efficacy of thiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights structural analogs and their key features:
*Estimated based on analogous structures.
Key Observations:
- Triazole vs.
- Halogen Effects : Bromophenyl-substituted analogs (e.g., 9c in ) show enhanced binding in docking studies, suggesting electron-withdrawing groups improve activity .
- Bulkier Substituents : Compounds with trimethylphenyl groups () may prioritize steric effects for selectivity or metabolic stability over potency .
Biological Activity
The compound 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a hybrid molecule that combines structural features of thiazoles and triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring fused with a triazole moiety, along with an acetyl and benzyl amine functional group. The synthesis typically involves multi-step reactions, including the formation of the thiazole and triazole rings through condensation reactions followed by acylation steps.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
- Fungi : Candida albicans
These studies have shown that certain derivatives possess potent antibacterial and antifungal activities, suggesting that the compound may also exhibit similar properties due to its structural analogies .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines, including:
- Breast carcinoma (MCF7)
- Colon carcinoma (HCT116)
In vitro studies revealed that some compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, a related compound showed an IC50 value of 6.2 μM against HCT116 cells .
The biological activity of these compounds is often attributed to their ability to interfere with specific biological pathways. For instance:
- Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal cell membranes or disrupt bacterial cell wall synthesis.
- Anticancer Mechanism : Some derivatives may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of apoptotic proteins.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized thiazole-triazole hybrids on MCF7 and HCT116 cell lines. The results indicated significant dose-dependent cytotoxicity with potential for further development as anticancer agents .
- Antimicrobial Screening : Another investigation assessed a series of triazole derivatives against common pathogens. The results highlighted several compounds with promising antimicrobial activity, supporting the hypothesis that structural modifications can enhance efficacy .
Data Summary
Q & A
Q. What are the validated synthetic routes for this compound, and how can purity be confirmed?
The compound can be synthesized via multi-step protocols involving condensation reactions, as exemplified by thiazole-triazole hybrid syntheses (e.g., coupling acetylated benzyl amines with triazole-functionalized phenyl intermediates under catalytic conditions). Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole ring installation . Purity validation :
- Spectroscopic methods : -NMR (e.g., confirming acetyl and benzyl proton signals) and -NMR (e.g., carbonyl carbons at ~170 ppm) .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .
Q. What spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, triazole C-N stretches at ~1500 cm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Q. How can researchers optimize solubility for in vitro assays?
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) to the triazole or benzyl moieties .
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while mitigating precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., tyrosine kinase) with cell viability tests (e.g., MTT) to distinguish direct target effects from off-target toxicity .
- Dose-response validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tyrosinase or kinase domains). For example, the acetyl-benzyl group may occupy hydrophobic pockets, while the triazole interacts with catalytic residues .
- ADMET prediction : Tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What experimental designs validate hypothesized mechanisms of action?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify target engagement .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., MAPK pathways) to assess rescue phenotypes .
Q. How can conflicting spectral data (e.g., -NMR shifts) be reconciled?
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- Dynamic NMR : Variable-temperature studies to detect rotameric equilibria in flexible acetyl-benzyl groups .
Methodological Tables
Q. Table 1: Key Functional Groups and Spectroscopic Signatures
| Functional Group | IR (cm) | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|---|
| Acetyl (C=O) | 1680–1700 | 2.1–2.3 (s, 3H) | 170–175 |
| Benzyl (CH2) | - | 4.6–4.8 (s, 2H) | 40–45 |
| Thiazole (C-S) | 680–720 | - | 125–130 |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
